[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride
Description
Chemical Name: [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride CAS No.: 1401426-20-7 Molecular Formula: C₆H₁₆Cl₂N₂ Molecular Weight: 187.11 g/mol Structure: Features a cyclopropane ring linked to an aminomethyl group, substituted with two ethyl groups, and exists as a dihydrochloride salt.
Properties
IUPAC Name |
1-(diethylaminomethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)7-8(9)5-6-8;;/h3-7,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDKZUWJXSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylmethylamine with diethylamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets. It may serve as a precursor in the development of new therapeutic agents targeting specific receptors or enzymes involved in disease processes.
Enzyme Inhibition Studies
Research indicates that compounds structurally similar to [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride can act as enzyme inhibitors. For instance, studies have shown that derivatives of this compound can inhibit cathepsin K, an enzyme implicated in bone resorption and osteoporosis treatment .
Neuropharmacology
The compound's structural features suggest it might interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter release and receptor activity could provide insights into its potential use in treating neurological disorders.
Case Study 1: Cathepsin K Inhibition
In a study exploring novel inhibitors for cathepsin K, this compound was evaluated alongside other compounds. The results indicated that it exhibited significant inhibitory activity, suggesting potential applications in treating osteoporosis and related conditions .
Case Study 2: Synthesis of Peptide Analogues
Researchers have utilized this compound as a building block in synthesizing peptide analogues. This application highlights its utility in developing new drug candidates that mimic natural peptides with enhanced stability and bioactivity .
Data Tables
Mechanism of Action
The mechanism of action of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
[(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride
CAS No.: 1227465-77-1 Key Differences:
- Structure : Contains an imidazole ring fused to the cyclopropane moiety, unlike the aliphatic diethylamine group in the target compound.
- Reactivity : The aromatic imidazole ring may enable π-π interactions in biological systems, whereas the target compound’s tertiary amine is more suited for acid-base reactions or coordination chemistry.
- Applications : Likely used in medicinal chemistry due to imidazole’s prevalence in drug scaffolds, while the target compound’s simpler structure suggests utility as a synthetic intermediate .
[(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine Dihydrochloride
CAS No.: 1609403-25-9 Molecular Formula: C₈H₁₈Cl₂N₂ Molecular Weight: 212.9 g/mol Key Differences:
- Structure : Incorporates a pyrrolidine ring (secondary amine) alongside the cyclopropyl group, contrasting with the tertiary diethylamine in the target compound.
- Basicity : The pyrrolidine’s cyclic secondary amine may exhibit higher basicity compared to the target’s tertiary amine.
- Applications: Potential use in asymmetric catalysis due to chiral centers in pyrrolidine, whereas the target compound’s lack of stereocenters limits such applications .
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
CAS No.: 1281-00-1 Molecular Formula: C₅H₁₃Cl₂N Molecular Weight: 157.9 g/mol Key Differences:
- Structure : Replaces cyclopropane with a chloropropyl chain, introducing a reactive halogen substituent.
- Reactivity : The chloro group facilitates nucleophilic substitution reactions, while the cyclopropane in the target compound may undergo ring-opening under strain.
(1-Cyclohexylcyclopropyl)amine Hydrochloride
CAS No.: Not specified in evidence (referenced in ) Key Differences:
- Structure : Cyclohexyl group adds significant steric bulk compared to the target compound’s compact cyclopropane.
- Solubility : Increased hydrophobicity due to cyclohexyl may reduce water solubility relative to the target compound.
- Applications : Likely employed in materials science for rigid frameworks, whereas the target’s smaller size favors pharmaceutical intermediates .
Methylamine Hydrochloride
CAS No.: 593-51-1 Molecular Formula: CH₃NH₂·HCl Molecular Weight: 67.52 g/mol Key Differences:
- Structure : A primary amine lacking cyclopropane or ethyl groups, resulting in simpler reactivity.
- Basicity : Lower pKa compared to tertiary amines, affecting protonation in aqueous solutions.
- Applications : Common laboratory reagent for alkylation, contrasting with the target compound’s niche synthetic role .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | 1401426-20-7 | C₆H₁₆Cl₂N₂ | 187.11 | Cyclopropane, tertiary amine | Synthetic intermediate |
| [(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride | 1227465-77-1 | Not specified | Not specified | Imidazole, cyclopropane | Medicinal chemistry |
| [(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine Dihydrochloride | 1609403-25-9 | C₈H₁₈Cl₂N₂ | 212.9 | Pyrrolidine, cyclopropane | Catalysis |
| 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride | 1281-00-1 | C₅H₁₃Cl₂N | 157.9 | Chloroalkyl, tertiary amine | Surfactant synthesis |
| Methylamine Hydrochloride | 593-51-1 | CH₃NH₂·HCl | 67.52 | Primary amine | Laboratory alkylation |
Biological Activity
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride is a cyclic amine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to an amino group and two ethyl groups, making it a unique structure among cyclic amines. Its dihydrochloride form enhances solubility in aqueous environments, which is crucial for biological assays.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research suggests that it may act as an antagonist for certain G-protein coupled receptors (GPCRs), influencing various signaling pathways associated with pain modulation and inflammation.
Biological Activity Overview
The following table summarizes key biological activities observed in studies involving this compound:
1. Analgesic Properties
A study conducted on rodents demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was attributed to its interaction with nociceptive pathways, suggesting potential use in pain management therapies.
2. Anti-inflammatory Effects
Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model. This suggests its potential application as an anti-inflammatory agent in treating chronic inflammatory conditions.
3. Cancer Research
In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. Polar solvents (e.g., water, alcohols) are typically used to stabilize ionic intermediates, while reducing agents like sodium borohydride or lithium aluminum hydride facilitate amine formation . Optimization involves adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield. For cyclopropane-containing intermediates, strain-driven ring-opening reactions may require catalytic control .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity, with dihydrochloride salt formation confirmed by downfield shifts of amine protons .
- Rotational Spectroscopy : Used to determine rotational constants (e.g., GHz) and nitrogen inversion barriers (e.g., 1531 cm) via microwave spectroscopy, critical for understanding conformational dynamics .
- Mass Spectrometry : High-resolution MS validates molecular weight () and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as rotational splitting or unexpected NMR signals?
- Methodology :
- Controlled Replication : Repeat synthesis and characterization under inert atmospheres to exclude moisture/oxygen interference, common in amine hydrochloride salts .
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict rotational constants and inversion barriers, aligning experimental data (e.g., 14N quadrupole coupling constants MHz) with computed values .
- Dynamic NMR : Variable-temperature studies distinguish between tautomerism, aggregation, or solvent effects causing signal splitting .
Q. What strategies minimize by-products during the synthesis of this compound?
- Methodology :
- Stepwise Purification : Use liquid-liquid extraction to isolate intermediates (e.g., cyclopropane precursors) before diethylamine coupling. Silica gel chromatography removes polar impurities .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for reductive amination) reduce side reactions like over-alkylation. Monitor reaction progress via TLC or in-situ IR .
- pH Control : Maintain acidic conditions (pH 4–6) during salt formation to prevent freebase amine side reactions .
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition or receptor binding studies?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using force fields (e.g., AMBER) to predict binding affinities. Focus on the cyclopropane ring’s strain energy and diethylamine’s hydrogen-bonding potential .
- Docking Studies : Software like AutoDock Vina models the compound’s fit into active sites (e.g., neurotransmitter receptors), guided by steric and electronic parameters from crystallographic data .
- QSAR Modeling : Coramine substituents’ electronic effects (Hammett constants) with biological activity data to design derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
